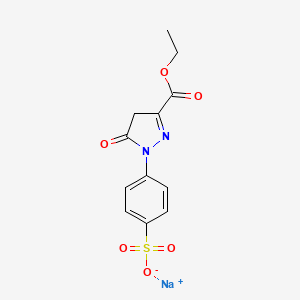

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester, sodium salt (1:1)

Descripción

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate (CAS: 20514-27-6) is a pyrazoline derivative with a molecular formula of C₁₂H₁₁N₂NaO₆S and a molecular weight of 334.28 g/mol . Structurally, it comprises:

- A 4,5-dihydro-1H-pyrazol-5-one core substituted with an ethoxycarbonyl group at position 2.

- A benzenesulfonate moiety attached to the pyrazole nitrogen at position 1.

- A sodium counterion for charge balance.

This compound is notable for its role as a precursor in synthesizing dyes and fluorescent probes. For example, its structural analog (DASA) is used as a light-sensitive actinometer in acetonitrile, emitting fluorescence up to 675 nm . It is also listed in food safety standards (e.g., GB 4481.1-2010) as a component of color additives .

Propiedades

Número CAS |

20514-27-6 |

|---|---|

Fórmula molecular |

C12H12N2NaO6S |

Peso molecular |

335.29 g/mol |

Nombre IUPAC |

sodium 4-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |

InChI |

InChI=1S/C12H12N2O6S.Na/c1-2-20-12(16)10-7-11(15)14(13-10)8-3-5-9(6-4-8)21(17,18)19;/h3-6H,2,7H2,1H3,(H,17,18,19); |

Clave InChI |

RFKMSTQFDRBSAM-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)O.[Na] |

Origen del producto |

United States |

Métodos De Preparación

Formation of the Pyrazoline Core

The pyrazoline ring is commonly synthesized by the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds (such as ethyl acetoacetate), which introduces the ethoxycarbonyl group at the 3-position and the 5-oxo group on the ring.

-

- Solvent: Ethanol or methanol is typically used as the reaction medium.

- Temperature: Reflux conditions (around 78°C for ethanol) for 12–24 hours.

- Stoichiometry: Equimolar amounts of hydrazine and β-ketoester.

- Catalyst: Acidic or neutral conditions; sometimes a catalytic amount of acetic acid is used to facilitate ring closure.

-

$$

\text{Ethyl acetoacetate} + \text{Hydrazine derivative} \xrightarrow[\text{EtOH, reflux}]{} \text{3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazole}

$$

Introduction of the Benzenesulfonate Group

The benzenesulfonate moiety is introduced by nucleophilic substitution or coupling reactions involving sulfonated aromatic precursors:

Starting from 4-aminobenzenesulfonic acid or its sodium salt, the amino group can be converted to a hydrazine derivative (4-hydrazinobenzenesulfonic acid sodium salt), which then participates in the cyclocondensation with ethyl acetoacetate to form the pyrazoline ring directly attached to the benzenesulfonate.

This one-pot or stepwise approach avoids separate sulfonation after pyrazoline formation, improving yield and purity.

Sodium Salt Formation

- The final compound is isolated as a sodium salt by neutralizing the sulfonic acid group with sodium hydroxide or sodium carbonate in aqueous medium.

- This step enhances the compound's solubility and stability.

Optimization of Reaction Conditions

| Parameter | Typical Value/Condition | Effect on Yield and Purity |

|---|---|---|

| Solvent | Ethanol or Methanol | Good solubility of reactants; facilitates reflux |

| Temperature | 70–80°C (reflux) | Promotes cyclocondensation; higher temps may cause side reactions |

| Reaction Time | 12–24 hours | Sufficient for complete conversion; longer times may degrade product |

| Stoichiometric Ratio | 1:1 (hydrazine derivative: β-ketoester) | Balanced to avoid excess reagents |

| pH | Slightly acidic to neutral | Acidic conditions can catalyze ring closure |

| Purification | Column chromatography (e.g., CH2Cl2/MeOH) | Removes impurities and unreacted starting materials |

Reported yields for analogous pyrazoline sulfonates range from 20% to 35% , depending on purification efficiency and reaction scale.

Analytical Characterization Supporting Preparation

- 1H NMR Spectroscopy: Characteristic signals include pyrazoline ring protons (δ ~5.2 ppm, dd) and aromatic protons (δ 7.3–7.8 ppm).

- 13C NMR Spectroscopy: Carbonyl carbons appear at δ ~160 ppm; ethoxycarbonyl carbons at δ ~60 ppm.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the expected molecular weight (~350–400 Da depending on exact substitution).

- Infrared Spectroscopy (IR): Strong absorption bands for C=O (~1700 cm⁻¹), sulfonate S=O (~1150–1350 cm⁻¹), and C–O (ester) groups.

- Elemental Analysis: Confirms sodium content consistent with sulfonate salt formation.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of 4-hydrazinobenzenesulfonate sodium salt | From 4-aminobenzenesulfonic acid by diazotization and reduction | Hydrazine derivative with sulfonate group |

| 2 | Cyclocondensation with ethyl acetoacetate | Reflux in ethanol, 12–24 h, slight acidic pH | Formation of pyrazoline ring with ethoxycarbonyl substituent |

| 3 | Neutralization to sodium salt | Sodium hydroxide or carbonate in water | Sodium salt of the final compound |

| 4 | Purification | Column chromatography (CH2Cl2/MeOH) | Pure sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate |

Research Findings and Notes

- The direct cyclocondensation of 4-hydrazinobenzenesulfonate sodium salt with ethyl acetoacetate is the most efficient and commonly reported method, minimizing steps and maximizing product purity.

- Reaction yields are sensitive to solvent choice and temperature control; ethanol under reflux is optimal.

- Purification challenges arise due to the polar sulfonate group, often requiring gradient elution in chromatography.

- Spectroscopic data consistently confirm the successful formation of the pyrazoline ring and substitution pattern.

- No industrial-scale production methods are explicitly documented, but scale-up would focus on optimizing reaction kinetics and purification protocols.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets that may lead to the development of new drugs. Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological studies.

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent in various assays. Its sulfonate group enhances solubility and stability in aqueous solutions, making it suitable for use in spectrophotometric and chromatographic analyses. It can serve as a standard or reference material in the quantification of related compounds.

Material Science

In material science, sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate has been explored for its potential use in the synthesis of polymers and coatings. The compound's functional groups can facilitate polymerization processes, leading to materials with enhanced properties such as increased thermal stability and improved mechanical strength.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of pyrazole derivatives, including sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate. The results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Application in Polymer Synthesis

Research conducted at a leading university investigated the use of sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate as a co-monomer in the synthesis of novel polymers. The resulting materials demonstrated improved mechanical properties and thermal stability compared to traditional polymers, indicating that this compound could enhance material performance.

Mecanismo De Acción

The compound exerts its effects through specific molecular interactions and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to specific molecular targets and altering their activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazoline-based benzenesulfonates , which exhibit diverse functional properties depending on substituents. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Methyl and halogen substituents (e.g., Cl in 4g) enhance thermal stability and bioactivity , making them suitable for pharmaceutical applications .

- Ethoxycarbonyl groups (as in the target compound) improve solubility and fluorescence properties, favoring optoelectronic uses .

Azo vs. Non-Azo Derivatives: Azo-containing derivatives (e.g., ) exhibit strong absorption in visible light due to the N=N chromophore, ideal for dyes. Non-azo derivatives (e.g., DASA) prioritize reversible photoresponsive behavior for advanced materials .

Sulfonate vs. Sulfonamide :

- Sulfonates (e.g., the target compound) are ionic and water-soluble, advantageous for food additives .

- Sulfonamides (e.g., 4f, 4g) are neutral and membrane-permeable, preferred in drug design .

Thermal Properties :

- Melting points correlate with substituent bulkiness. Chlorobenzylidene derivatives (4g) melt at 192–194°C, higher than thiophene analogs (4f: 172–174°C) .

Actividad Biológica

Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

- Molecular Formula : C12H12N2O6S • Na

- Molecular Weight : 335.29 g/mol

- CAS Number : 20514-27-6

- IUPAC Name : 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid, sodium salt

Research indicates that sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. The compound's pyrazole moiety is known for its ability to modulate biological pathways involved in inflammation and cancer.

Antioxidant Activity

Several studies have demonstrated the compound's antioxidant properties. It has been shown to scavenge free radicals effectively, thus potentially reducing oxidative stress in biological systems.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Antimicrobial Properties

Preliminary research indicates that sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate possesses antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antimicrobial agents.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against several bacterial strains |

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various compounds, sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key functional groups in Sodium 4-(3-(ethoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate, and how do they influence its solubility and reactivity?

- Methodological Answer : The compound contains a pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazole), an ethoxycarbonyl group, and a benzenesulfonate moiety. The sulfonate group enhances water solubility due to its ionic nature, which is critical for designing aqueous-phase experiments . The ethoxycarbonyl group introduces hydrophobicity, requiring mixed-solvent systems (e.g., water/methanol) for dissolution. Reactivity is dominated by the pyrazolone ring’s keto-enol tautomerism and the sulfonate’s stability under acidic/basic conditions. Validate solubility using UV-Vis spectroscopy in varying pH buffers .

Q. How can researchers confirm the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Purity assessment typically involves a combination of:

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 5.0) and methanol (70:30 v/v) at 254 nm .

- LC-MS : Confirm molecular weight (334.28 g/mol) via electrospray ionization (ESI+) with m/z 335.1 [M+H]+ .

- 1H NMR : Key peaks include δ 1.3 ppm (triplet, CH3 from ethoxy group), δ 4.2 ppm (quartet, OCH2), and δ 7.8–8.2 ppm (aromatic protons) .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Avoid ignition sources (P210) due to potential dust combustibility .

- Use PPE (gloves, goggles) to prevent skin/eye contact, as sulfonates may irritate mucous membranes .

- Store in a dry, cool environment (<25°C) away from oxidizing agents. Monitor stability via thermogravimetric analysis (TGA) to detect decomposition above 150°C .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in methanol/water (1:1). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Use SHELXT (intrinsic phasing) for initial models and SHELXL for refinement .

- Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON and CIF validation tools .

- Visualization : Generate ORTEP diagrams via ORTEP-3 to highlight thermal ellipsoids and hydrogen bonding networks .

Q. What strategies can resolve contradictions in spectroscopic data for this compound, particularly in tautomeric equilibria studies?

- Methodological Answer :

- Variable-temperature NMR : Monitor keto-enol tautomerism by acquiring spectra at 25°C to 60°C. Peaks for enolic protons (δ 12–14 ppm) will shift or split with temperature .

- DFT calculations : Optimize tautomeric structures at the B3LYP/6-311+G(d,p) level to predict dominant forms. Compare computed IR/Raman spectra with experimental data .

- pH-dependent UV-Vis : Track absorbance at 300–400 nm across pH 2–12 to identify protonation-dependent transitions .

Q. How can the compound’s stability under oxidative/reductive conditions be systematically evaluated for pharmacological applications?

- Methodological Answer :

- Forced degradation studies : Expose to H2O2 (3%, 24h) for oxidation or NaBH4 (1M, 12h) for reduction.

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives or pyrazole ring cleavage) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40°C/75% RH) .

Q. What synthetic routes optimize yield while minimizing byproducts in the preparation of this compound?

- Methodological Answer :

- Stepwise synthesis :

Condense ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring.

Sulfonate the benzene ring using chlorosulfonic acid in dry dichloromethane (0–5°C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.